![molecular formula C16H18N2O2 B13926348 Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)
Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound that features a bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The 8-azabicyclo[3.2.1]octane scaffold is a central core in many biologically active molecules, making it a significant target for synthetic and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of its targets and affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate can be compared with other tropane alkaloids, such as:
Cocaine: Known for its stimulant effects and potential for abuse.
Atropine: Used medically to treat bradycardia and as an antidote for certain types of poisoning.
Scopolamine: Used to prevent motion sickness and postoperative nausea
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other tropane alkaloids .
Eigenschaften
Molekularformel |
C16H18N2O2 |
|---|---|
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
benzyl (1R,5S)-3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c17-10-13-8-14-6-7-15(9-13)18(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-9,11H2/t13?,14-,15+ |
InChI-Schlüssel |
ZAGQLJCLLMBJEN-GOOCMWNKSA-N |
Isomerische SMILES |
C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)C#N |
Kanonische SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13926271.png)
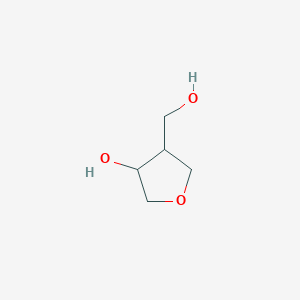
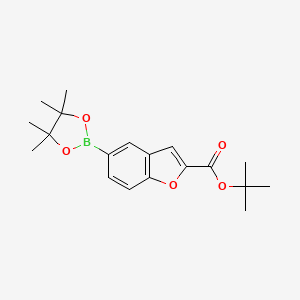
![5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13926292.png)
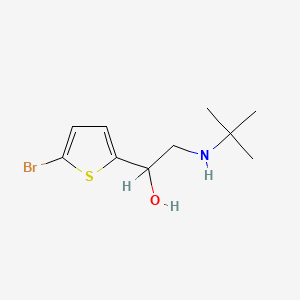
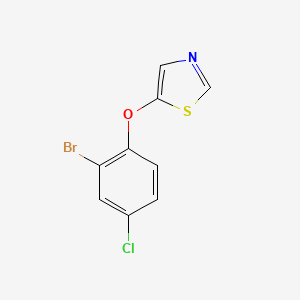
![2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13926304.png)
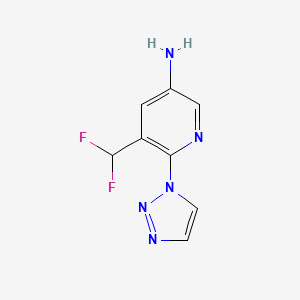
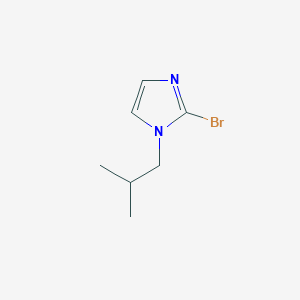
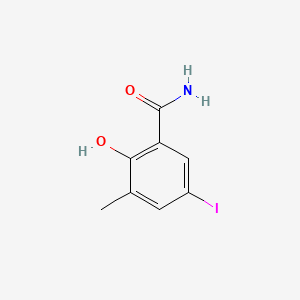
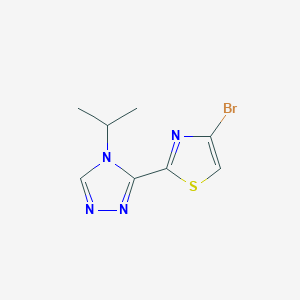
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)


